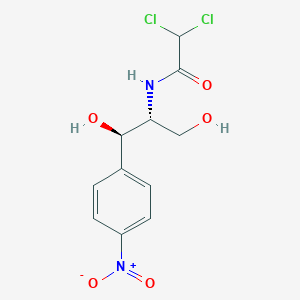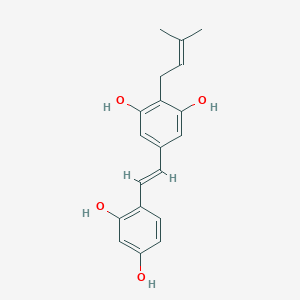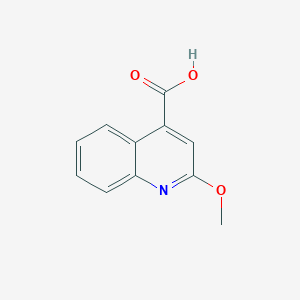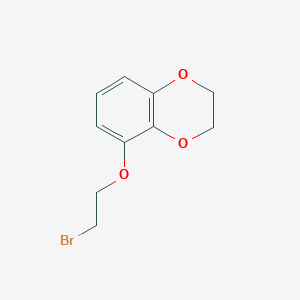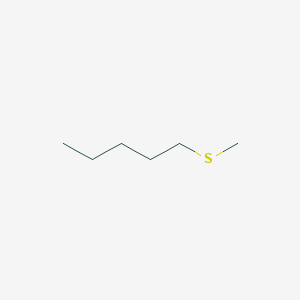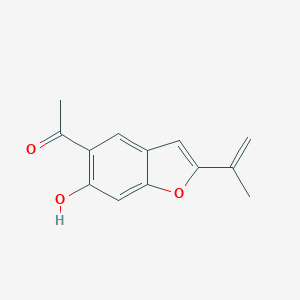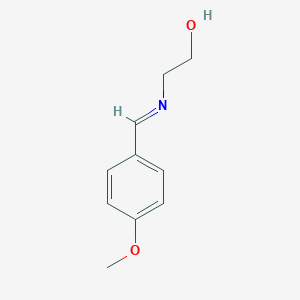
2-((p-Methoxybenzylidene)amino)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((p-Methoxybenzylidene)amino)ethanol, also known as MBAAE, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MBAAE is a Schiff base derivative that is synthesized through a condensation reaction between p-methoxybenzaldehyde and aminoethanol.
Applications De Recherche Scientifique
2-((p-Methoxybenzylidene)amino)ethanol has been extensively studied for its potential applications in various fields such as medicine, chemistry, and materials science. In medicine, 2-((p-Methoxybenzylidene)amino)ethanol has been shown to exhibit significant antitumor activity against various cancer cell lines. The compound induces apoptosis in cancer cells by inhibiting the activity of the enzyme topoisomerase II. Additionally, 2-((p-Methoxybenzylidene)amino)ethanol has been shown to exhibit antifungal and antibacterial activity against various microorganisms.
In chemistry, 2-((p-Methoxybenzylidene)amino)ethanol has been used as a ligand in coordination chemistry. The compound forms stable complexes with metal ions such as copper, nickel, and cobalt. These complexes have been studied for their potential applications in catalysis and materials science.
Mécanisme D'action
The mechanism of action of 2-((p-Methoxybenzylidene)amino)ethanol is not fully understood. However, it has been proposed that the compound induces apoptosis in cancer cells by inhibiting the activity of the enzyme topoisomerase II. Topoisomerase II is an enzyme that is involved in DNA replication and repair. Inhibition of this enzyme leads to DNA damage and cell death. Additionally, 2-((p-Methoxybenzylidene)amino)ethanol has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the transmission of nerve impulses.
Effets Biochimiques Et Physiologiques
2-((p-Methoxybenzylidene)amino)ethanol has been shown to exhibit significant biochemical and physiological effects. In vitro studies have shown that the compound induces apoptosis in cancer cells by inhibiting the activity of topoisomerase II. Additionally, 2-((p-Methoxybenzylidene)amino)ethanol has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the transmission of nerve impulses.
Avantages Et Limitations Des Expériences En Laboratoire
2-((p-Methoxybenzylidene)amino)ethanol has several advantages and limitations for lab experiments. The compound is relatively easy to synthesize and has been extensively studied for its potential applications in various fields. Additionally, 2-((p-Methoxybenzylidene)amino)ethanol exhibits significant antitumor, antifungal, and antibacterial activity. However, the compound has some limitations such as low solubility in water and instability under acidic conditions.
Orientations Futures
For the study of 2-((p-Methoxybenzylidene)amino)ethanol include the development of more stable derivatives, exploration of its potential applications in catalysis and materials science, and further elucidation of its mechanism of action.
Méthodes De Synthèse
2-((p-Methoxybenzylidene)amino)ethanol is synthesized through a condensation reaction between p-methoxybenzaldehyde and aminoethanol. The reaction is catalyzed by an acid catalyst such as hydrochloric acid, and the product is obtained through a simple workup procedure. The yield of 2-((p-Methoxybenzylidene)amino)ethanol can be improved by optimizing the reaction conditions such as temperature, solvent, and reactant ratios.
Propriétés
Numéro CAS |
1952-35-8 |
|---|---|
Nom du produit |
2-((p-Methoxybenzylidene)amino)ethanol |
Formule moléculaire |
C10H13NO2 |
Poids moléculaire |
179.22 g/mol |
Nom IUPAC |
2-[(4-methoxyphenyl)methylideneamino]ethanol |
InChI |
InChI=1S/C10H13NO2/c1-13-10-4-2-9(3-5-10)8-11-6-7-12/h2-5,8,12H,6-7H2,1H3 |
Clé InChI |
HFMJBAMWHBCZIS-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C=NCCO |
SMILES canonique |
COC1=CC=C(C=C1)C=NCCO |
Autres numéros CAS |
1952-35-8 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



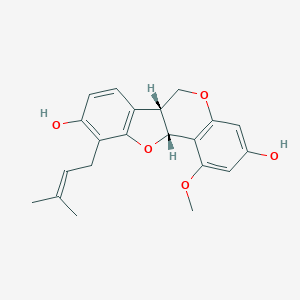
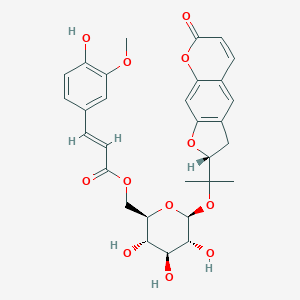
![(1S,17S,19S)-9-Hydroxy-4,5-dimethoxy-16-oxa-24-azapentacyclo[15.7.1.18,12.02,7.019,24]hexacosa-2,4,6,8,10,12(26)-hexaen-15-one](/img/structure/B158283.png)
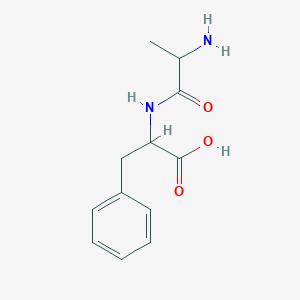
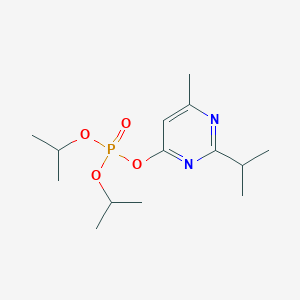
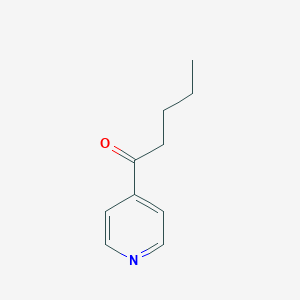
![(4S)-14,16-Dihydroxy-4-methyl-3-oxabicyclo[10.4.0]hexadeca-1(12),13,15-trien-2-one](/img/structure/B158290.png)
